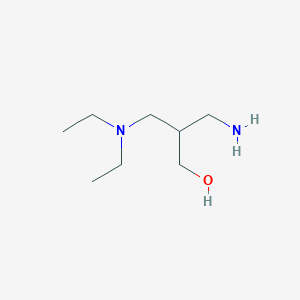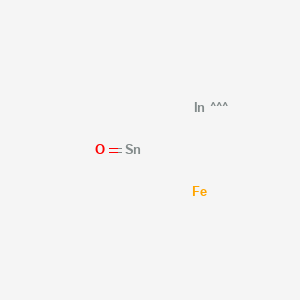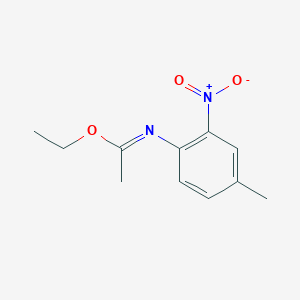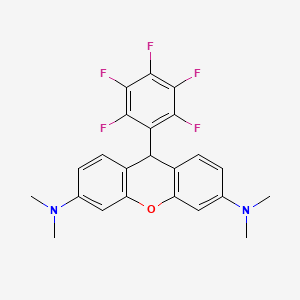
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-(pentafluorophenyl)-9H-xanthene-3,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-(pentafluorophenyl)-9H-xanthene-3,6-diamine is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core substituted with tetramethyl groups and a pentafluorophenyl group, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~6~,N~6~-Tetramethyl-9-(pentafluorophenyl)-9H-xanthene-3,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions.
Introduction of tetramethyl groups: Methylation of the xanthene core is carried out using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the pentafluorophenyl group: This step involves the nucleophilic aromatic substitution reaction where the xanthene derivative reacts with pentafluorobenzene under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-(pentafluorophenyl)-9H-xanthene-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-(pentafluorophenyl)-9H-xanthene-3,6-diamine has several scientific research applications:
Chemistry: Used as a fluorescent dye in analytical chemistry for detecting and quantifying various analytes.
Biology: Employed in biological imaging and as a probe for studying cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Wirkmechanismus
The mechanism of action of N3,N~3~,N~6~,N~6~-Tetramethyl-9-(pentafluorophenyl)-9H-xanthene-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling visualization and tracking of cellular processes. Additionally, its structural features may facilitate interactions with enzymes or receptors, influencing biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-xanthene-3,6-diamine
- N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-octadecyl-9H-xanthene-3,6-diamine
Uniqueness
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-(pentafluorophenyl)-9H-xanthene-3,6-diamine is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high sensitivity and specificity, such as fluorescent imaging and analytical detection.
Eigenschaften
CAS-Nummer |
296277-09-3 |
|---|---|
Molekularformel |
C23H19F5N2O |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
3-N,3-N,6-N,6-N-tetramethyl-9-(2,3,4,5,6-pentafluorophenyl)-9H-xanthene-3,6-diamine |
InChI |
InChI=1S/C23H19F5N2O/c1-29(2)11-5-7-13-15(9-11)31-16-10-12(30(3)4)6-8-14(16)17(13)18-19(24)21(26)23(28)22(27)20(18)25/h5-10,17H,1-4H3 |
InChI-Schlüssel |
PJVIQSJYKHKPNN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(C)C)C4=C(C(=C(C(=C4F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Octanol, 8-[4-(phenylmethoxy)phenoxy]-](/img/structure/B14245574.png)
![4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one](/img/structure/B14245586.png)

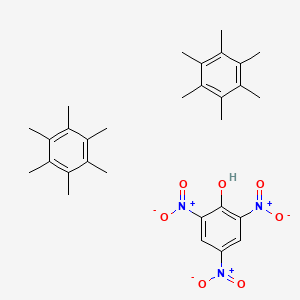
![Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-](/img/structure/B14245604.png)
![Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate](/img/structure/B14245611.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B14245627.png)
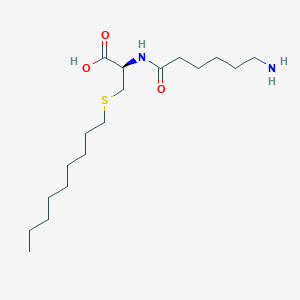
![3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14245643.png)
